Dmt-2'fluoro-da(bz) amidite
Overview
Description
Dmt-2’fluoro-da(bz) amidite is a chemically modified nucleoside used in the synthesis of oligonucleotides. It is a 2’-deoxy-2’-fluoro phosphoramidite that provides increased thermal stability and nuclease resistance to the synthesized oligonucleotides . This compound is particularly valuable in the field of antisense technology, where it is used to create oligonucleotides that can bind to RNA targets with high affinity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’fluoro-da(bz) amidite involves several steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxyadenosine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-fluoro group: The 2’-hydroxyl group is replaced with a fluorine atom to enhance the stability and resistance to nucleases.
Protection of the amino group: The amino group on the adenine base is protected with a benzoyl (bz) group.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a cyanoethyl diisopropylphosphoramidite reagent.
Industrial Production Methods
Industrial production of Dmt-2’fluoro-da(bz) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of the starting materials are reacted in batch reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Dmt-2’fluoro-da(bz) amidite undergoes several types of chemical reactions:
Substitution reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Deprotection reactions: The DMT and benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Deprotection: Concentrated ammonia solution or a mixture of ammonia and methylamine (AMA) is commonly used for deprotection.
Major Products Formed
Scientific Research Applications
Dmt-2’fluoro-da(bz) amidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Industry: The compound is used in the production of diagnostic tools and research reagents.
Mechanism of Action
The mechanism of action of Dmt-2’fluoro-da(bz) amidite involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences. The presence of the 2’-fluoro modification enhances the binding affinity and specificity of the oligonucleotide to its RNA target. This binding can inhibit the translation of the target RNA or promote its degradation by nucleases .
Comparison with Similar Compounds
Similar Compounds
Dmt-da(bz) amidite: Similar to Dmt-2’fluoro-da(bz) amidite but lacks the 2’-fluoro modification.
Dmt-2’fluoro-dc(bz) amidite: Contains a cytosine base instead of adenine.
Dmt-2’fluoro-dg(bz) amidite: Contains a guanine base instead of adenine.
Uniqueness
Dmt-2’fluoro-da(bz) amidite is unique due to its 2’-fluoro modification, which provides enhanced thermal stability and nuclease resistance compared to other similar compounds. This makes it particularly valuable in the synthesis of antisense oligonucleotides for therapeutic and research applications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMVPDSLHFCBB-MSIRFHFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51FN7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136834-22-5 | |
Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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